1-Phenyl-1-propanamine hydrochloride
Description
Contextualization within the Phenylpropanamine and Amphetamine Chemical Classes
1-Phenyl-1-propanamine hydrochloride belongs to the broad chemical class of phenethylamines. This class is characterized by a core structure consisting of a phenyl ring attached to an amino group via a two-carbon sidechain. researchgate.net The specific arrangement of atoms in this compound, which features a propanamine backbone with a phenyl group attached to the first carbon of the propane (B168953) chain, places it within the phenylpropanamine subgroup.
The amphetamine class of compounds are derivatives of phenethylamine (B48288) that are distinguished by the presence of a methyl group at the alpha position of the ethylamine (B1201723) sidechain. mdpi.com While this compound shares the foundational phenethylamine scaffold with amphetamines, it is structurally distinct. A key difference lies in the position of the amine group and the length of the alkyl chain. In amphetamine, the amine group is at the 2-position of the propane chain, whereas in 1-Phenyl-1-propanamine, it is at the 1-position. This seemingly minor structural variance leads to significant differences in their chemical properties and biological interactions.
Academic Significance and Research Utility of this compound
The primary academic and research utility of this compound lies in its role as a precursor and building block in organic synthesis. Its chemical structure makes it a valuable starting material for the synthesis of more complex molecules, including various pharmaceutical and chemical products. For instance, it can be used in the synthesis of N-substituted derivatives by reacting the primary amine with various reagents. chemicalbook.com
In the realm of biomedical research, this compound is noted for its interaction with neurotransmitter systems. Research indicates that it can influence the release of key neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862). This has led to its use as a research tool to investigate the function of these neurotransmitter pathways. For example, studies have utilized this compound to explore its effects on dopamine levels in animal models, providing insights into dopamine-related neurological processes. It is also used as an analytical reference standard in forensic and research laboratories for the identification and quantification of related compounds. evitachem.com
Structural Isomerism and Nomenclature Considerations within the Phenethylamine Scaffold
The phenethylamine scaffold allows for a high degree of structural isomerism, giving rise to a vast array of compounds with differing properties. Isomers can arise from the position of substituents on the phenyl ring, the length and branching of the alkyl chain, and the substitution on the amino group.
A critical aspect of the structure of 1-Phenyl-1-propanamine is the presence of a chiral center at the first carbon of the propanamine chain (the carbon atom to which both the phenyl group and the amino group are attached). This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Phenyl-1-propanamine and (S)-1-Phenyl-1-propanamine. The synthesis of enantiomerically pure forms of such compounds is a significant area of research, often employing stereoselective methods. researchgate.net
The systematic IUPAC name for this compound is 1-phenylpropan-1-amine (B1219004) hydrochloride. This name precisely describes its structure: a propane chain with a phenyl group and an amine group at the first carbon, which is then salified with hydrochloric acid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in various research applications.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 24301-86-8 | |
| Molecular Formula | C₉H₁₄ClN | |
| Molecular Weight | 171.67 g/mol | |
| Appearance | White solid | chemicalbook.com |
Nomenclature for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | 1-phenylpropan-1-amine;hydrochloride | |
| SMILES | CCC(C1=CC=CC=C1)N.Cl | |
| InChI | InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947136 | |
| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24301-86-8 | |
| Record name | 1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Phenyl 1 Propanamine Hydrochloride and Its Derivatives
Established Chemical Synthesis Routes
Reductive Amination Strategies from Prochiral Ketones (e.g., Phenylacetone)
Reductive amination of prochiral ketones, such as phenylacetone (B166967) (also known as 1-phenyl-2-propanone), is a widely employed method for synthesizing 1-phenyl-1-propanamine. This one-pot reaction involves the reaction of the ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced to the target amine. youtube.com
Various reducing agents can be utilized in this process. A common laboratory-scale method involves the use of sodium cyanoborohydride (NaBH3CN) in the presence of an ammonium (B1175870) salt, like ammonium acetate, in a solvent such as methanol. youtube.com The reaction proceeds at room temperature, and after a sufficient reaction time, the product is isolated as its hydrochloride salt by acidification. youtube.com Other reducing agents, such as sodium triacetoxyborohydride, have also been used. researchgate.net
The synthesis of phenylisopropylamines can also be achieved by reducing the imines formed from the reaction of phenylacetones with chiral amines like (+)- or (-)-α-methylbenzylamine, followed by hydrogenolysis. google.com This approach can yield products with high enantiomeric purity. google.com
Table 1: Reductive Amination of Phenylacetone
| Reactants | Reducing Agent | Solvent | Product | Key Features |
|---|---|---|---|---|
| Phenylacetone, Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 2-Amino-1-phenylpropane | One-pot reaction at room temperature. youtube.com |
| Phenylacetone, Methylamine | Sodium Triacetoxyborohydride | Not Specified | N-methyl-1-phenyl-2-propanamine | - |
| Substituted Phenylacetones, (+)- or (-)-α-Methylbenzylamine | Raney Nickel/H2 | Ethanol | Optically Active N-(α-phenethyl)phenylisopropylamine | Subsequent hydrogenolysis yields enantiomerically pure phenylisopropylamines. google.com |
This table summarizes various reductive amination strategies for synthesizing derivatives of 1-phenyl-1-propanamine.
Multi-step Precursor-Based Syntheses (e.g., from Benzaldehyde (B42025) and Acetone Intermediates)
Multi-step syntheses provide an alternative route to 1-phenyl-1-propanamine and its derivatives, often starting from readily available precursors like benzaldehyde and acetone. While direct searches did not specifically detail a multi-step synthesis of 1-phenyl-1-propanamine hydrochloride from benzaldehyde and acetone, related syntheses illustrate the general principles. For instance, the synthesis of 1-phenyl-1-propanol, a related compound, can be achieved via a Grignard reaction involving benzaldehyde and ethylmagnesium bromide. chegg.com This alcohol could then potentially be converted to the corresponding amine.
A synthesis of N,N-diethyl-1-methyl-1-phenyl-1-propen-1-amine from benzaldehyde and a three-carbon nucleophile precursor has also been described, indicating the feasibility of building the carbon skeleton from these smaller units. chegg.com
Stereoselective and Asymmetric Synthesis Techniques
The synthesis of specific enantiomers of 1-phenyl-1-propanamine is of high importance. Various stereoselective and asymmetric techniques have been developed to achieve this.
Biocatalytic Approaches (e.g., Yeast Reduction for Chiral Precursors, Transaminase-Mediated Transformations)
Biocatalysis offers an environmentally friendly and highly selective approach to chiral amine synthesis. Transaminases (TAs), a class of enzymes, are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. mdpi.com
Both (R)- and (S)-selective transaminases are available, allowing for the production of either enantiomer of the target amine with high enantiomeric excess (ee) and conversion rates. researchgate.net The use of whole-cell biocatalysts containing transaminase activity has been reported for the synthesis of 1-phenylpropan-2-amine derivatives. researchgate.net To drive the reaction equilibrium towards the product, an excess of the amine donor, such as isopropylamine, is often used. mdpi.com
The efficiency of transaminase-catalyzed reactions can be influenced by factors such as temperature, pH, and the presence of co-solvents. researchgate.net For example, the optimal temperature for some transaminase reactions is around 40-50°C. researchgate.net
Table 2: Biocatalytic Synthesis of Chiral Amines
| Enzyme Type | Substrate | Key Features | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Transaminase (R-selective) | Prochiral Ketones | Use of immobilized whole-cell biocatalysts. researchgate.net | (R)-1-phenylpropan-2-amine derivatives | High |
| Transaminase (S-selective) | Prochiral Ketones | Can be used to resolve racemic amines. researchgate.net | (S)-amines | >99% researchgate.net |
| Evolved Transaminase | β-keto amide | Optimized process with high substrate concentration. mdpi.com | Sitagliptin | >99.95% mdpi.com |
This table highlights the use of biocatalysis, particularly transaminases, in the stereoselective synthesis of chiral amines.
Chiral Auxiliary and Ligand-Controlled Methods for Enantiomeric Excess
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves reacting a prochiral compound with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. Deprotonation and reaction with an alkyl halide lead to a new stereocenter with a controlled configuration. wikipedia.orgharvard.edu
Oxazolidinones, derived from amino acids, are another class of effective chiral auxiliaries. wikipedia.org They can be acylated and then undergo diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgtcichemicals.com
Enantiomeric Resolution Techniques via Diastereomeric Salt Formation
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For amines like 1-phenyl-1-propanamine, this is often achieved by forming diastereomeric salts with a chiral acid. libretexts.orglibretexts.org
The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate). These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. libretexts.orglibretexts.orgmdpi.com After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org The success of this method can be tedious, sometimes requiring multiple recrystallizations to achieve high enantiomeric purity. libretexts.orglibretexts.org
Table 3: Enantiomeric Resolution via Diastereomeric Salt Formation
| Racemic Compound | Resolving Agent | Method | Key Principle |
|---|---|---|---|
| 1-phenyl-2-propanamine | (+)-Tartaric Acid | Fractional Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org |
| Racemic Carboxylic Acids | Chiral Bases (e.g., Brucine, Strychnine, 1-Phenylethanamine) | Fractional Crystallization | Formation of diastereomeric salts. libretexts.orglibretexts.org |
| Racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-Phenylethylamine | Precipitation from 2-propanol | Efficient precipitation of one diastereomeric salt. nih.gov |
This table outlines the classical method of resolving racemic mixtures through the formation and separation of diastereomeric salts.
Synthesis of Isotopically Labeled this compound for Mechanistic and Pharmacokinetic Studies
The synthesis of isotopically labeled versions of this compound is crucial for advanced research into its metabolic fate, reaction mechanisms, and pharmacokinetic profile. Isotopic labeling involves the replacement of one or more atoms of the compound with their heavier, stable isotopes, most commonly deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled compounds act as tracers, allowing researchers to track the molecule through biological systems or chemical reactions without altering its fundamental chemical properties.
Deuterium (²H) Labeling
Deuterium-labeled compounds are frequently synthesized for use in mechanistic studies and as internal standards in mass spectrometry.
Synthetic Strategies: A common method for introducing deuterium is through catalytic reduction using deuterium gas (D₂). For instance, a synthetic route starting from 1-phenyl-1-propanone oxime can be adapted for labeling. chemicalbook.com The hydrogenation of the oxime using a palladium-on-carbon (Pd/C) catalyst in the presence of deuterium gas instead of hydrogen gas (H₂) would yield 1-phenyl-1-propanamine with deuterium atoms incorporated at the benzylic and amino positions. Specific labeling on the phenyl ring can be achieved using deuterated benzene (B151609) as a starting material in a Friedel-Crafts acylation.
Applications in Mechanistic and Pharmacokinetic Studies:
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-protium (C-¹H) bond. This difference can slow down metabolic reactions that involve the cleavage of a C-H bond. By comparing the metabolic rate of the deuterated analog to the unlabeled compound, researchers can pinpoint sites of metabolic attack. This effect was demonstrated in studies of the related compound methcathinone (B1676376), where deuterium labeling helped to elucidate its thermal oxidation mechanism. oup.com
Internal Standards: Deuterated this compound serves as a useful internal standard for quantitative analysis by mass spectrometry. However, a potential drawback is the possibility of chromatographic separation from the non-labeled analyte, which can sometimes lead to variations in analytical accuracy.
Carbon-13 (¹³C) Labeling
Carbon-13 labeled analogs are considered the gold standard for internal standards in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays. mdpi.com
Synthetic Strategies: The synthesis of ¹³C-labeled compounds is generally more complex and requires the use of ¹³C-enriched starting materials. nih.gov A plausible route for synthesizing ¹³C-labeled 1-phenyl-1-propanamine could involve:
Alkylation of a suitable substrate with a ¹³C-labeled alkyl halide.
Treating 1-bromotridecane (B143060) with potassium cyanide (K¹³CN) to form a labeled nitrile, which is then hydrolyzed to the corresponding acid. nih.gov
Performing a Friedel-Crafts acylation using a ¹³C-labeled acyl chloride on a benzene ring, followed by reductive amination.
Applications in Pharmacokinetic Studies: The primary advantage of ¹³C-labeled internal standards is that they have identical physicochemical properties to the unlabeled drug, meaning they co-elute during chromatography. mdpi.com This minimizes differential matrix effects, such as ion suppression or enhancement, which can be a significant problem with deuterated standards. mdpi.com The use of ¹³C-labeled internal standards for amphetamine and methamphetamine, which are structurally related to 1-phenyl-1-propanamine, has been shown to improve the accuracy of LC-MS/MS quantification. mdpi.com For robust analysis, it is preferable to use a standard with at least three additional mass units to avoid any signal overlap from the natural ¹³C abundance of the analyte. mdpi.com
Nitrogen-15 (¹⁵N) Labeling
Labeling with ¹⁵N allows for the precise tracking of the nitrogen atom within the molecule.
Synthetic Strategies: Nitrogen-15 is typically introduced during the amination step of the synthesis. For example, in the reductive amination of 1-phenyl-1-propanone, using ¹⁵N-labeled ammonia (¹⁵NH₃) or a ¹⁵N-labeled amine would directly incorporate the isotope into the final product.
Applications in Mechanistic Studies: This labeling strategy is invaluable for studying the metabolic fate of the amine group. It enables researchers to unequivocally identify metabolites resulting from N-oxidation, N-dealkylation, or other biotransformations involving the nitrogen atom.
Interactive Data Tables
Table 1: Examples of Isotopically Labeled 1-Phenyl-1-propanamine Analogs and Their Applications
| Isotope | Potential Labeled Position(s) | Example Molecular Formula | Primary Research Application |
| Deuterium (²H) | Phenyl ring (d₅) | C₉H₉D₅ClN | Mechanistic studies (Kinetic Isotope Effect) |
| Propane (B168953) chain | C₉H₁₃DClN | Pharmacokinetic internal standard | |
| Carbon-13 (¹³C) | C1 of propane chain | C₈¹³CH₁₄ClN | Metabolic pathway analysis |
| Multiple carbons (e.g., ¹³C₃) | C₆¹³C₃H₁₄ClN | High-precision internal standard for LC-MS/MS mdpi.com | |
| Nitrogen-15 (¹⁵N) | Amino group | C₉H₁₄Cl¹⁵N | Tracking nitrogen metabolism |
Table 2: Comparison of Isotopic Labels as Internal Standards in Pharmacokinetic Analysis
| Isotope Type | Advantages | Disadvantages |
| Deuterium (²H) | Relatively inexpensive and straightforward synthesis. | Can exhibit different chromatographic retention times and be subject to differential ion suppression effects in MS. |
| Carbon-13 (¹³C) | Co-elutes perfectly with the unlabeled analyte, minimizing matrix effects and improving analytical accuracy. mdpi.com | Synthesis is typically more complex and expensive. mdpi.comnih.gov |
Chemical Reactivity and Mechanistic Studies of 1 Phenyl 1 Propanamine Hydrochloride
Amine-Centric Reaction Pathways
The primary amine group is the principal site of reactivity in 1-phenyl-1-propanamine, engaging in a variety of reactions typical for this functional group. As a hydrochloride salt, its reactivity is also heavily influenced by acid-base chemistry.
The nitrogen atom in 1-phenyl-1-propanamine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. The process of N-alkylation involves the reaction of the primary amine with an alkyl halide, where the amine acts as a nucleophile to displace the halide and form a new carbon-nitrogen bond. organic-chemistry.org This reaction can proceed sequentially. The initial reaction with an alkyl halide (R-X) converts the primary amine into a secondary amine. This secondary amine can then act as a nucleophile itself, reacting with another molecule of the alkyl halide to form a tertiary amine. organic-chemistry.org Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. organic-chemistry.org
Table 1: Sequential N-Alkylation of 1-Phenyl-1-propanamine
| Reactant | Product Stage | Product Structure (General) |
|---|---|---|
| 1-Phenyl-1-propanamine | Primary Amine | C₆H₅CH(NH₂)CH₂CH₃ |
| + R-X | Secondary Amine | C₆H₅CH(NHR)CH₂CH₃ |
| + R-X | Tertiary Amine | C₆H₅CH(NR₂)CH₂CH₃ |
Note: R represents an alkyl group and X represents a halide.
As the hydrochloride salt of a primary amine, 1-phenyl-1-propanamine is a weak acid in aqueous solution. Over 50% of existing drugs are weak electrolytes, and their ionization state, governed by pKa and the pH of the surrounding medium, is critical to their behavior. nih.gov The compound exists in equilibrium between its protonated (conjugate acid) and deprotonated (free base) forms. acs.orgnih.gov
The equilibrium can be described by the Henderson-Hasselbalch equation, which relates the pH of the solution to the pKa of the amine and the ratio of the concentrations of the basic and acidic forms. nih.gov The free base, 1-phenylpropan-1-amine (B1219004), is a primary amino compound and acts as a conjugate base. nih.gov The pKa value for the conjugate acid is a measure of its tendency to donate a proton.
In an aqueous environment, the salt dissociates, and the protonated amine equilibrates with water: C₆H₅CH(N⁺H₃)CH₂CH₃ + H₂O ⇌ C₆H₅CH(NH₂)CH₂CH₃ + H₃O⁺
The solution's pH will be acidic due to the presence of hydronium ions (H₃O⁺). acs.org The extent of ionization is crucial for properties like solubility and the ability to cross biological membranes. The salt form is generally more water-soluble, while the un-ionized free base is more lipid-soluble. nih.gov
Table 2: Acid-Base Properties of 1-Phenyl-1-propanamine
| Property | Value/Description | Source |
|---|---|---|
| Compound Type | Hydrochloride salt of a primary amine | nih.gov |
| Behavior in Water | Weak Acid | nih.govacs.org |
| pKa (Conjugate Acid) | 9.4 (predicted) | nih.gov |
The amine group of 1-phenyl-1-propanamine can undergo oxidation reactions, which are relevant both for chemical degradation and for metabolic processes in biological systems. Chemical oxidation can be achieved using strong oxidizing agents like potassium permanganate, which can potentially convert the amine into other nitrogen-containing functional groups, such as a nitro group. nih.gov
In a biological context, amines structurally related to 1-phenyl-1-propanamine are substrates for flavin-dependent enzymes like monoamine oxidases (MAO). frontiersin.orgnih.gov These enzymes catalyze the oxidative deamination of monoamines. frontiersin.org The mechanism generally involves the degradation of the amine to produce metabolites such as aldehydes, hydrogen peroxide, and ammonium. frontiersin.org For example, studies on a 1-amino analog of MPTP have shown that it is oxidized by both MAO-A and MAO-B to form a corresponding pyridinium (B92312) ion metabolite. nih.gov Such enzymatic pathways represent a primary route for the biotransformation and clearance of phenylalkylamine structures.
Reactivity Influences of Molecular Architecture and Substituents
The reactivity of the core 1-phenyl-1-propanamine structure can be significantly altered by modifications to its molecular framework, such as the introduction of strained rings or substituents on the aromatic ring.
Replacing the ethyl group with a cyclopropyl (B3062369) ring, as seen in analogs like trans-2-phenylcyclopropylamine, introduces significant ring strain (over 100 kJ·mol⁻¹). nih.gov This strain dramatically influences the molecule's reactivity, making the cyclopropane (B1198618) ring susceptible to opening reactions. nih.govnih.gov
Mechanistic studies on trans-2-phenylcyclopropylamine hydrochloride under superacid conditions have shown that electrophilic ring-opening occurs. nih.gov Interestingly, the cleavage happens at the distal C₂-C₃ bond (the bond opposite to the point of substitution) rather than the vicinal C₁-C₂ bond. acs.orgnih.gov This regioselectivity is attributed to two main factors:
Inductive Effects : The electron-withdrawing ammonium group (–N⁺H₃) weakens the distal C-C bond. acs.orgnih.gov
Electrostatic Repulsion : Charge-charge repulsion in the transition state favors a pathway where the developing positive charge is further from the existing ammonium cation. nih.gov
This ring-opening can be part of a mechanism-based inhibition of enzymes. For instance, the inactivation of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) by trans-2-phenylcyclopropylamine involves the opening of the cyclopropyl ring, which leads to the formation of a covalent adduct with the enzyme's flavin cofactor. nih.govresearchgate.net
Placing substituents on the phenyl ring of 1-phenyl-1-propanamine can profoundly alter its reactivity by modifying the electronic properties of the molecule. The substituent's ability to donate or withdraw electron density influences the nucleophilicity of the amine group and the stability of any charged intermediates formed during a reaction. nih.govyoutube.com
Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (–OCH₃) or methyl (–CH₃) increase electron density on the phenyl ring. This effect can be transmitted to the benzylic carbon and, to a lesser extent, the amine, potentially increasing its nucleophilicity and the rate of reactions like N-alkylation.
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (–NO₂) or cyano (–CN) pull electron density away from the phenyl ring. This reduces the nucleophilicity of the amine, making it less reactive toward electrophiles. However, EWGs can stabilize negative charges in reaction intermediates, which can accelerate certain reaction types, such as those where deprotonation of the α-carbon is involved.
The impact of these substituents on reaction kinetics can often be predicted and quantified using principles from physical organic chemistry, such as the Hammett or Yukawa-Tsuno equations, which correlate reaction rates with substituent parameters. youtube.comnih.gov Studies on other systems, such as the acid-induced ring-opening of rhodamine-based probes, have demonstrated that tuning substituents from electron-donating to electron-withdrawing can increase reaction rates by destabilizing a reaction intermediate. nih.gov
Table 3: Predicted Electronic Effects of Phenyl Substituents on Amine Reactivity
| Substituent Type | Example | Effect on Phenyl Ring | Predicted Effect on Amine Nucleophilicity | Predicted Effect on N-Alkylation Rate |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increases electron density | Increase | Increase |
| Neutral | -H | Baseline | Baseline | Baseline |
Mechanistic Investigations of Degradation Pathways and Impurity Formation (e.g., Nitrosamine (B1359907) Formation)
The chemical stability of 1-Phenyl-1-propanamine hydrochloride is a critical aspect of its quality and safety profile. Degradation of the active substance can lead to a loss of potency and the formation of potentially harmful impurities. This section explores the mechanistic investigations into the degradation pathways of this compound and the formation of impurities, with a particular focus on nitrosamines. While specific studies on this compound are limited, valuable insights can be drawn from research on structurally related compounds, such as cathinone (B1664624) and its derivatives.
Degradation Pathways
The degradation of this compound can be influenced by various factors, including temperature, pH, light, and the presence of oxidizing agents. The primary functional group susceptible to degradation is the primary amine.
Oxidative Degradation: In the presence of oxygen, particularly in the air, the amine group of cathinone derivatives can undergo oxidation. Studies on related cathinone hydrochlorides have shown that they are unstable in air, leading to the formation of various degradation products. researchgate.netnih.gov For instance, the decomposition of α-pyrrolidinoheptanophenone hydrochloride in air resulted in the identification of an N-oxide and an α-(2″-oxopyrrolidino)heptanophenone. researchgate.netnih.gov This suggests that this compound could also be susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidative degradation products.
Thermal Degradation: Elevated temperatures can accelerate the degradation of cathinone-related compounds. Thermal degradation of synthetic cathinones has been observed to produce characteristic products with a mass shift of -2 Da, indicative of the loss of two hydrogen atoms and the formation of an enamine. oup.comresearchgate.net While 1-Phenyl-1-propanamine lacks the β-keto group necessary for keto-enol tautomerism and subsequent enamine formation, thermal stress could still promote other degradation pathways, such as dimerization or fragmentation. The tendency of cathinone to cyclize and subsequently oxidize at room temperature further highlights the potential for complex degradation pathways. oup.com
pH-Dependent Degradation: The stability of cathinone derivatives is significantly dependent on pH. Generally, these compounds are more stable under acidic conditions and degrade more rapidly in alkaline environments. ojp.gov This increased degradation at higher pH is likely due to the deprotonation of the amine group, making it more susceptible to nucleophilic attack and oxidation.
A proposed mechanism for the degradation of substituted cathinones involves a base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone, which can then be oxidized to an alpha-dicarbonyl and subsequently hydrolyzed to an acid. researchgate.net Although this compound lacks the ketone group for this specific pathway, the general principle of increased reactivity of the free base form under alkaline conditions likely holds true.
The stability of synthetic cathinones has been systematically studied under various storage conditions. The following table summarizes the stability of several cathinone derivatives in different matrices and temperatures, providing an indication of the potential stability profile of this compound.
| Analyte | Matrix | Storage Temperature | Stability Findings | Reference |
| Mephedrone | Methanol | Room Temperature | 87.6% degradation after 30 days | nih.gov |
| Mephedrone | Methanol | 4°C | 51.3% degradation after 30 days | nih.gov |
| MDPV | Methanol | Room Temperature | 44.4% degradation after 30 days | frontiersin.org |
| α-PVP | Acetonitrile | Room Temperature | Stable for 30 days | frontiersin.org |
| Halogenated Cathinones | Urine | Room Temperature | Showed the highest instability among tested cathinones | nih.gov |
| Dihydro-metabolites | Urine | 4°C | Showed improved stability compared to parent cathinones | nih.gov |
Dimerization: Cathinone itself is known to be prone to dimerization, especially in its free base form. oup.com This process involves the reaction of two molecules to form a larger, pharmacologically inactive dimer. This instability is a key reason for the traditional fresh consumption of khat leaves. oup.com It is plausible that 1-Phenyl-1-propanamine, as a primary amine, could also undergo dimerization, particularly under conditions that favor the free base.
Impurity Formation: Nitrosamines
A significant area of concern in the pharmaceutical industry is the formation of N-nitrosamine impurities, which are classified as probable human carcinogens. nih.gov Nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be generated from nitrite (B80452) salts under acidic conditions. acs.org
Mechanism of Nitrosamine Formation:
1-Phenyl-1-propanamine is a primary amine and, as such, is not expected to directly form a stable nitrosamine. However, it can be a precursor to secondary amines through various reactions or may contain secondary amine impurities from its synthesis. The general mechanism for nitrosamine formation from a secondary amine involves the following steps:
Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are converted to nitrous acid (HNO₂).
Nitrosation of the Amine: The secondary amine acts as a nucleophile and attacks the nitrosating agent, leading to the formation of a protonated N-nitrosamine.
Deprotonation: The protonated N-nitrosamine loses a proton to form the stable N-nitrosamine impurity.
The risk of nitrosamine formation is influenced by several factors, including the presence of susceptible amines, the concentration of nitrites, and the pH of the environment. acs.org The formation is generally favored in acidic conditions. acs.org
Risk Factors in Pharmaceutical Products:
Nitrite impurities can be present in various excipients, water, and even packaging materials used in the manufacturing of drug products. acs.org The manufacturing process itself can also contribute to the risk. For instance, wet granulation processes, which involve the use of water, have been shown to increase the formation of nitrosamines in formulations containing hydrochloride salts of amines compared to dry blending methods. acs.org This is because the acidic nature of the hydrochloride salt in the presence of water creates a favorable environment for the reaction between any present secondary amine impurities and nitrites.
The following table outlines the key factors that can contribute to the formation of nitrosamine impurities in pharmaceutical products.
| Risk Factor | Description | Reference |
| Presence of Nitrosatable Amines | Secondary or tertiary amine impurities in the drug substance or formed during degradation. | acs.org |
| Presence of Nitrosating Agents | Nitrite impurities in excipients, water, or solvents. | acs.org |
| Favorable Reaction Conditions | Acidic pH, elevated temperatures, and presence of water (e.g., during wet granulation). | acs.org |
Given that 1-Phenyl-1-propanamine is a primary amine, the primary risk of nitrosamine formation would stem from the presence of any secondary amine impurities in the drug substance. Therefore, stringent control over the manufacturing process and the quality of raw materials is essential to mitigate this risk.
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of this compound, enabling its separation and quantification.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the stability of compounds in biological samples. A study on the closely related compound (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH) highlights this application. The stability of MPPH was evaluated in plasma and urine samples inoculated with Escherichia coli and stored under different conditions. nih.gov Using an Agilent-Zorbax-SB-C18 column, the investigation revealed that while the compound was stable in plasma for 48 hours at 37°C, its stability in urine decreased by approximately 11% under the same conditions. nih.gov This demonstrates the power of HPLC in determining the viability of analytes in complex biological matrices over time, a crucial factor in forensic and clinical research. nih.gov
Table 1: HPLC Stability Findings for a Related Amine in Biological Matrices
| Matrix | Storage Temperature (°C) | Duration | Stability Outcome |
| Plasma | 37 | 48 hours | Stable |
| Urine | 37 | 48 hours | ~11% decrease |
| Plasma | -20 | 6 months | Stable |
| Urine | -20 | 6 months | Stable |
Data derived from a stability study on (1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride. nih.gov
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the trace analysis and metabolite profiling of volatile and semi-volatile compounds. nih.gov For polar compounds like 1-Phenyl-1-propanamine, chemical derivatization is often necessary to increase their volatility for GC analysis. nih.govjcsp.org.pk This process involves reacting the amine group with a derivatizing agent, such as trifluoroacetylacetone (TFAA), to form a less polar, more volatile derivative. jcsp.org.pk
Once volatilized, the compound is separated from other components in the GC column based on its boiling point and interaction with the stationary phase. ccsknowledge.comyoutube.com The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for definitive identification of the parent compound and its metabolites, even at very low concentrations. nih.gov GC-MS-based metabolomics is adept at identifying a wide range of small-molecule metabolites, making it an ideal platform for studying the biotransformation of 1-Phenyl-1-propanamine. nih.govnih.gov
Table 2: Typical GC Parameters for Amine Analysis
| Parameter | Specification | Purpose |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) jcsp.org.pk | Provides high-resolution separation of components. jcsp.org.pk |
| Carrier Gas | Nitrogen or Helium jcsp.org.pkchemcoplus.co.jp | Transports the sample through the column. chemcoplus.co.jp |
| Injection Mode | Split (e.g., 10:1) jcsp.org.pk | Prevents column overloading with concentrated samples. jcsp.org.pk |
| Temperature Program | Initial hold followed by a ramp (e.g., 100°C for 1 min, then 10°C/min to 250°C) jcsp.org.pk | Separates compounds based on their different boiling points. jcsp.org.pk |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) jcsp.org.pk | FID offers general quantitation, while MS provides structural identification. nih.govjcsp.org.pk |
Solid-Phase Extraction (SPE) Coupled with Advanced Detection Methods (e.g., Molecularly Imprinted Polymers)
Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate analytes from complex matrices, thereby increasing detection sensitivity and prolonging the life of analytical columns. windows.netyoutube.com For a compound like this compound, which contains both a phenyl group and a protonated amine, various SPE sorbents can be effective. A phenyl-based sorbent can retain the compound through π-π interactions, while an ion-exchange sorbent can trap the charged amine group. phenomenex.comphenomenex.com
A more advanced and highly selective approach involves the use of Molecularly Imprinted Polymers (MIPs). mdpi.comnih.gov MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the "template"). nih.govresearchgate.net The process involves polymerizing functional monomers and a cross-linker around the template molecule. labxing.com Subsequent removal of the template leaves behind a cavity that can selectively rebind the analyte with high affinity, similar to a lock-and-key mechanism. mdpi.comnih.gov Using MIPs as the sorbent in SPE allows for the highly selective extraction of 1-Phenyl-1-propanamine from complex samples like biological fluids, significantly improving the cleanliness of the extract and the accuracy of subsequent analysis. nih.govlabxing.com
Advanced Spectroscopic Characterization in Research Settings
Spectroscopy provides indispensable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons on the phenyl ring, the methine (CH) proton adjacent to both the phenyl ring and the amine, the methylene (B1212753) (CH₂) protons of the ethyl group, and the terminal methyl (CH₃) protons. The integration of these signals corresponds to the number of protons in each environment. nih.govhmdb.ca
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. miamioh.edu The spectrum for this compound would show distinct signals for the carbons of the phenyl ring, the methine carbon, the methylene carbon, and the methyl carbon. nih.govchemicalbook.com The chemical shift of the carbon attached to the nitrogen atom is particularly informative.
Table 3: Predicted ¹H NMR Spectral Data for 1-Phenyl-1-propanamine
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | Multiplet | Aromatic protons (C₆H₅) |
| ~4.1 | Triplet | Methine proton (CH-N) |
| ~1.7-1.9 | Multiplet | Methylene protons (CH₂) |
| ~0.8-1.0 | Triplet | Methyl protons (CH₃) |
Note: Data is based on the parent compound 1-phenylpropan-1-amine and may shift slightly for the hydrochloride salt. nih.gov
Table 4: Predicted ¹³C NMR Spectral Data for 1-Phenyl-1-propanone Precursor
| Chemical Shift (δ, ppm) | Assignment |
| 200.7 | Carbonyl carbon (C=O) |
| 136.9 | Phenyl carbon (C-ipso) |
| 132.9 | Phenyl carbon (C-para) |
| 128.5 / 127.9 | Phenyl carbons (C-ortho/meta) |
| 31.7 | Methylene carbon (CH₂) |
| 8.4 | Methyl carbon (CH₃) |
Note: Data is for the precursor 1-phenyl-1-propanone and provides context for the carbon backbone. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "vibrational fingerprint" for the compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key absorptions include N-H stretching vibrations from the protonated amine group (R-NH₃⁺), C-H stretching from the aromatic ring and aliphatic chain, and C=C stretching from the phenyl ring. nist.govnist.gov The spectrum for the related phenylpropanolamine hydrochloride shows strong, broad bands in the 2400-3200 cm⁻¹ region, characteristic of an amine salt. nist.gov
Raman Spectroscopy : Raman spectroscopy also provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the C=C ring stretching modes of the phenyl group. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule's structure. researchgate.netchemicalbook.com
Table 5: Key IR Absorption Bands for Phenylpropanolamine Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic Ring |
| ~2800-3000 | C-H Stretch | Aliphatic Chain |
| ~2400-3200 (broad) | N-H Stretch | Amine Salt (R-NH₃⁺) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | Aliphatic Chain |
Note: Data is based on the evaluated spectrum for phenylpropanolamine hydrochloride from the NIST database. nist.govnist.gov
Sophisticated Analytical Methodologies for Research Grade Characterization and Quantification
Advanced Spectroscopic and Crystallographic Techniques
Mass spectrometry (MS) is an indispensable tool for the characterization of 1-phenyl-1-propanamine hydrochloride, providing definitive molecular weight confirmation and detailed structural insights through fragmentation analysis. The molecular weight of the hydrochloride salt is consistently reported as approximately 171.67 g/mol , corresponding to its molecular formula, C₉H₁₄ClN. scbt.comchemicalbook.com The parent free base, 1-phenyl-1-propanamine, has a molecular weight of about 135.21 g/mol . nih.gov
Electron ionization (EI) mass spectrometry of 1-phenyl-1-propanamine induces characteristic fragmentation patterns that are crucial for its identification. For primary aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, with the preferential loss of the largest alkyl radical. miamioh.edu In the structure of 1-phenyl-1-propanamine, the bond between the benzylic carbon (C1) and the adjacent carbon of the propyl chain is prone to cleavage. This results in the loss of an ethyl radical (•CH₂CH₃, mass of 29 u), leading to the formation of a stable, resonance-delocalized benzylic cation [C₆H₅CH=NH₂]⁺. This fragment produces a characteristic ion at a mass-to-charge ratio (m/z) of 106, which is observed as the base peak in the mass spectrum of 1-phenyl-1-propanamine. nih.gov Other fragments characteristic of the phenyl group itself, such as at m/z 77, may also be observed. nih.gov
Furthermore, mass spectrometry is a powerful technique for metabolic studies using isotopically labeled compounds. For instance, deuteration (the substitution of hydrogen with its heavier isotope, deuterium) of 1-phenyl-1-propanamine can be used to track its metabolic pathways. The increased mass of the labeled compound and its metabolites allows them to be distinguished from their endogenous counterparts by MS. This approach is valuable in pharmacokinetic studies to understand metabolic degradation, with deuteration sometimes leading to a slower rate of metabolism due to the kinetic isotope effect, which can extend the compound's half-life.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Pathway | Characteristic Fragment Ion (m/z) | Reference |
|---|---|---|---|---|---|
| This compound | C₉H₁₄ClN | 171.67 | N/A (Analysis typically on free base) | N/A | scbt.comchemicalbook.com |
| 1-Phenyl-1-propanamine (Free Base) | C₉H₁₃N | 135.21 | α-cleavage (loss of •CH₂CH₃) | 106 (Base Peak) | nih.govmiamioh.edu |
Microwave spectroscopy offers unparalleled precision for determining the gas-phase structure and conformational landscape of molecules. This high-resolution technique measures the transition frequencies between rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia and, by extension, its three-dimensional geometry. While specific microwave spectroscopy studies on this compound are not prominently documented in the reviewed literature, the application of this method to structurally similar isomers, such as 1-phenyl-2-propanol (B48451) and methamphetamine (N-methyl-1-phenyl-2-propanamine), demonstrates its powerful capabilities.
For flexible molecules like 1-phenyl-1-propanamine, multiple conformers, differing by rotation around single bonds (e.g., the C-C bond of the propyl chain or the C-phenyl bond), can coexist. Microwave spectroscopy can distinguish these different conformers, as each has a unique set of rotational constants (A, B, and C). whitman.educhemicalbook.com In studies of related compounds, only a single conformational isomer was observed for each species in the cold, isolated environment of a supersonic jet expansion, corresponding to the lowest energy structure. whitman.educhemicalbook.com Theoretical calculations, often using methods like Møller–Plesset perturbation theory (MP2), are used in conjunction with experimental data to assign the observed spectrum to a specific conformer. chemicalbook.com These studies have shown that the lowest energy conformations are often stabilized by weak intramolecular interactions, such as NH-π or CH-π hydrogen bonds between the side chain and the phenyl ring. chemicalbook.com
| Analyte | Spectroscopic Finding | Significance | Reference |
|---|---|---|---|
| 1-Phenyl-2-propanol & Methamphetamine | Observation of a single conformational isomer. | Demonstrates the ability to isolate and identify the lowest energy conformer in the gas phase. | whitman.educhemicalbook.com |
| 1-Phenyl-2-propanone | Measurement of torsional splitting from methyl group internal rotation. | Allows for the quantitative determination of the barrier to internal rotation (V₃). | whitman.educhemicalbook.com |
| General Chiral Molecules | Development of chirality-sensitive microwave three-wave mixing techniques. | Enables the differentiation and manipulation of enantiomers in the gas phase. | chemicalbook.com |
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique has been applied to this compound, providing detailed insights into its molecular conformation, crystal packing, and the network of intermolecular interactions that stabilize the crystal lattice.
Research has shown that this compound crystallizes in the orthorhombic crystal system. nih.gov One detailed structural determination identified the space group as P2₁2₁2₁, which is a chiral space group. nih.gov This crystallographic arrangement is consistent with the molecule's inherent chirality, as it lacks improper rotation axes like inversion centers or mirror planes. The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal, have been determined through single-crystal X-ray diffraction studies. nih.gov
| Crystallographic Parameter | Reported Value(s) | Significance | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. | nih.gov |
| Space Group | P2₁2₁2₁ | Indicates a chiral crystal structure. | nih.gov |
| Unit Cell Dimensions (Å) | a = 5.254(2), b = 12.172(6), c = 29.088(13) | Defines the size and shape of the unit cell. Different values suggest polymorphism. | nih.gov |
| a = 7.362554(12), b = 13.340168(27), c = 16.701887(33) | |||
| Unit Cell Volume (ų) | 1860.2(14) or 1640.421(5) | Volume occupied by one unit cell. | nih.gov |
Pharmacological and Biological Activities: Mechanistic Dissection and Systemic Interactions
Neurotransmitter System Modulation Mechanisms
As a phenethylamine (B48288) derivative, 1-Phenyl-1-propanamine hydrochloride's activity is intrinsically linked to the monoamine neurotransmitter systems, which include dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). These systems are fundamental to regulating mood, arousal, and various cognitive functions.
Monoamine transporters (MATs) are proteins that manage the concentration of neurotransmitters in the synaptic cleft, the space between neurons. nih.govnih.gov They achieve this by reabsorbing dopamine (via DAT), norepinephrine (via NET), and serotonin (via SERT) back into the presynaptic neuron, a process known as reuptake. nih.govnih.gov This action terminates the neurotransmitter's signal.
Compounds like this compound belong to a class of substances that interfere with this process. There are two primary mechanisms of interference:
Reuptake Inhibition: The compound binds to one or more of the monoamine transporters, physically blocking the neurotransmitter from being reabsorbed. nih.gov This leads to a higher concentration of the neurotransmitter in the synaptic cleft, enhancing its effects. nih.gov
Release Enhancement (Efflux): The compound is transported into the neuron by the transporter. Once inside, it can trigger a reversal of the transporter's function, causing it to pump neurotransmitters from the neuron's internal stores out into the synaptic cleft. nih.govfrontiersin.org This mechanism, distinct from normal neuronal firing, also floods the synapse with neurotransmitters. nih.gov
The specific action—whether reuptake inhibition or release enhancement—and the selectivity for DAT, NET, or SERT depend on the molecule's precise chemical structure. nih.gov For instance, studies on 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines, a series of related compounds, identified potent and selective norepinephrine reuptake inhibitors (NRIs). nih.gov One compound in this series demonstrated a high affinity for NET with an IC₅₀ value of 2.7 nM, while showing excellent selectivity over both SERT and DAT. nih.gov Similarly, another investigation into 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols found that the (2R,3S)-isomer was a potent norepinephrine reuptake inhibitor (IC₅₀ = 28 nM) with significant selectivity over the dopamine transporter. nih.gov
1-Phenyl-1-propanamine is structurally part of the broader phenethylamine class, which also includes amphetamine. While both share a common chemical backbone, subtle structural differences lead to distinct mechanistic profiles in their interaction with the catecholamine (dopamine and norepinephrine) systems. nih.govresearchgate.net
Amphetamine and its derivatives are well-documented as potent catecholamine releasing agents. frontiersin.orgwikipedia.org They exhibit a high affinity for both NET and DAT, enter the presynaptic neuron, and induce transporter-mediated efflux of dopamine and norepinephrine. frontiersin.org Amphetamines typically show a higher affinity for NET compared to DAT. frontiersin.org In contrast, other phenethylamine-based compounds, such as methylphenidate, act primarily as pure reuptake inhibitors, blocking DAT and NET without causing significant neurotransmitter release. osu.edu
The distinction is critical:
Releasers (e.g., Amphetamine): Cause a rapid, non-vesicular flood of neurotransmitters into the synapse, independent of normal neuronal firing. nih.gov
Reuptake Inhibitors (e.g., Methylphenidate): Enhance the signal of neurotransmitters that have been released through normal physiological processes. nih.gov
The activity of 1-Phenyl-1-propanamine and its analogues can fall anywhere along this spectrum. The specific substitutions on the phenyl ring and the amine group determine whether the compound will act as a releasing agent, a reuptake inhibitor, or possess a mixed mechanism of action. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Inactivation Studies
Beyond transporter interactions, phenethylamine analogues can exert significant effects through the inhibition of key metabolic enzymes, namely Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
MAO and LSD1 are both flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes. nih.gov MAO is responsible for breaking down monoamine neurotransmitters in the brain, while LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histones, which can silence gene expression. tandfonline.comduke.edu
Due to significant structural similarities in their active sites, inhibitors designed for one enzyme can often affect the other. nih.gov Tranylcypromine (trans-2-phenylcyclopropylamine or 2-PCPA), a well-known MAO inhibitor with a phenethylamine-like structure, is a prime example. It has been shown to be a non-selective, irreversible inhibitor of both MAO and LSD1. nih.gov The mechanism involves the formation of a stable, covalent bond (an adduct) with the FAD cofactor, thereby permanently inactivating the enzyme. nih.gov
Similarly, phenelzine (B1198762), another MAO inhibitor, also inhibits LSD1 through a mechanism-based inactivation process. duke.edunih.gov Research into phenelzine analogues has shown that chemical modifications can significantly enhance potency and selectivity for LSD1 over MAO. nih.gov For example, an analogue named bizine (B560364) was found to be a potent LSD1 inhibitor that was 23-fold more selective for LSD1 over MAO-A and 63-fold more selective over MAO-B. nih.gov
The cytochrome P450 (CYP) family of enzymes is the primary system responsible for the phase I metabolism of a vast array of foreign compounds (xenobiotics), including drugs. youtube.com These enzymes, located mainly in the liver, modify compounds to make them more water-soluble and easier to eliminate. youtube.com The specific CYP isoforms involved in metabolizing a substance are critical for understanding its duration of action and potential for drug-drug interactions. nih.gov
The metabolism of phenethylamine-type compounds can involve several CYP isoforms. Key isoforms responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP2C19. youtube.com While specific data for this compound is limited, studies of related compounds provide insight. For example, CYP2D6 is known to metabolize many psychotropic drugs, and CYP3A4 is responsible for the biotransformation of a large number of medications. youtube.comnih.gov Inhibition of these enzymes by one drug can lead to elevated plasma levels of a co-administered drug, potentially causing toxicity. youtube.com Conversely, induction of these enzymes can decrease a drug's effectiveness.
Cellular and Molecular Signaling Pathway Investigations
The modulation of monoamine transporters and enzymes by compounds like this compound initiates a cascade of downstream cellular and molecular signaling events. While direct research on this specific compound is not widely available, the pathways affected by monoamine reuptake inhibitors are well-studied.
Increasing the levels of neurotransmitters like serotonin and norepinephrine in the synapse leads to sustained activation of their corresponding postsynaptic G protein-coupled receptors (GPCRs). nih.gov This activation triggers intracellular second messenger systems. nih.gov A prominent example is the cAMP (cyclic adenosine (B11128) monophosphate) signaling pathway . Activation of certain serotonin or norepinephrine receptors stimulates adenylyl cyclase, which increases intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). nih.gov
Another relevant pathway is the Wnt/β-catenin pathway . This pathway is influenced by the enzyme Glycogen Synthase Kinase 3 (GSK3), whose activity can be modulated by signaling cascades downstream of monoamine receptors. nih.gov Inhibition of GSK3 leads to the stabilization of β-catenin, allowing it to accumulate and translocate to the nucleus where it regulates the transcription of genes involved in neuronal plasticity and cell structure. nih.gov These long-term adaptive changes in gene expression and protein synthesis are believed to underlie the therapeutic effects of compounds that modulate monoamine systems. nih.govnih.gov
Modulation of Enzyme Activity and Gene Expression Effects
The biological activities of this compound and related cathinones extend beyond simple receptor interaction, influencing intracellular enzymatic processes and gene expression that can lead to lasting neuroadaptive changes.
Gene Expression Effects Administration of synthetic cathinones can trigger rapid and transient changes in the expression of immediate-early genes (IEGs). nih.govnih.govfrontiersin.org These genes, which include c-fos and Arc, are often utilized as markers for neuronal activity because their transcription is quickly induced in response to various stimuli, including neurotransmitter signaling. nih.govfrontiersin.org
Studies on novel synthetic cathinones have shown that acute administration can lead to an overexpression of Arc mRNA in both the dorsal and ventral striatum. nih.gov Similarly, a significant increase in c-fos expression has been observed in the dorsal striatum following the administration of several synthetic cathinones. frontiersin.org This upregulation of IEGs is believed to be a downstream consequence of the compound's primary pharmacological action. The increased synaptic levels of dopamine, resulting from transporter inhibition, can activate D1 dopamine receptors, which in turn leads to the increased transcription of Arc and c-fos mRNA. frontiersin.org The induction of these IEGs is a critical step in the process of neuroplasticity, as they code for transcription factors and effector proteins that can lead to more durable changes in neuronal structure and function. nih.govnih.gov
Receptor Interaction Profiles and Downstream Signaling Cascades
This compound and its analogs exert their primary effects by directly interacting with the monoamine neurotransmitter systems. nih.gov This interaction triggers a cascade of intracellular signaling events that underlie the compound's psychostimulant properties.
Receptor and Transporter Interactions The principal mechanism of action for cathinone-derived compounds is the augmentation of monoamine signaling, affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.govnih.gov This is achieved through actions on their respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.govwww.gov.uk this compound acts as a sympathomimetic agent, promoting the release of norepinephrine and thereby indirectly activating both alpha- and beta-adrenergic receptors.
The interaction with monoamine transporters can involve both the inhibition of neurotransmitter reuptake and the facilitation of neurotransmitter release (efflux). nih.gov The specific affinity and selectivity for DAT, NET, and SERT can vary significantly among different synthetic cathinones, leading to distinct pharmacological profiles. nih.govnih.gov For example, compounds with a pyrrolidine (B122466) ring structure often act as potent reuptake inhibitors, whereas other derivatives may act as transporter substrates, reversing the normal direction of flow. nih.govnih.gov The affinity of various substituted cathinones for these transporters has been quantified, revealing a wide range of potencies. nih.gov
| Compound | hDAT (Kᵢ, μM) | hNET (Kᵢ, μM) | hSERT (Kᵢ, μM) |
|---|---|---|---|
| α-PPP | 1.29 | 1.83 | >10 |
| α-PBP | 0.145 | 0.435 | >10 |
| α-PVP | 0.0222 | 0.0388 | >10 |
| 4-MEC | 1.08 | 1.09 | 1.15 |
| Methcathinone (B1676376) (MCAT) | 0.489 | 0.301 | 3.45 |
Data adapted from Eshleman et al., 2017. nih.gov This table presents the binding affinities (Kᵢ) of several cathinone (B1664624) derivatives for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. Lower Kᵢ values indicate higher binding affinity.
Downstream Signaling Cascades The interaction of this compound with monoamine systems initiates downstream intracellular signaling pathways, with the cyclic adenosine monophosphate (cAMP) pathway being a key player. nih.govnih.gov Activation of certain G protein-coupled receptors, such as the β-adrenergic receptor by norepinephrine or the Trace Amine-Associated Receptor 1 (TAAR1) by phenethylamine-like compounds, stimulates adenylyl cyclase. nih.govwikipedia.org This enzyme then converts adenosine triphosphate (ATP) to cAMP. wikipedia.orgwikipedia.org
The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govwikipedia.org Activated PKA can then phosphorylate numerous target proteins, including transcription factors, which modulates gene expression and leads to the neuroadaptive changes seen with repeated substance exposure. nih.gov For example, studies with the related compound d-amphetamine show potent activation of the cAMP pathway in the prefrontal cortex via β1-adrenergic receptors. nih.gov This cascade is fundamental to how extracellular signals are translated into lasting cellular responses. wikipedia.org
Exploration of Other Mechanistic Activities (e.g., Anticonvulsant Activity, Anti-inflammatory Action)
Beyond its primary effects on monoamine systems, research into related compounds suggests that the structural backbone of this compound may possess other mechanistic activities, including the potential for anticonvulsant and anti-inflammatory effects.
Anticonvulsant Activity The potential for anticonvulsant activity is complex, as seizures have been documented as a toxic effect of exposure to some synthetic cathinones. adf.org.aunih.gov However, studies on structurally related molecules have indicated anticonvulsant properties in specific preclinical models. A phenylalanine-derived competitive antagonist of the AMPA receptor, designated as compound 1, was shown to have significant anticonvulsant effects in the 6-Hz seizure test, a model for psychomotor seizures. nih.gov This compound, however, was not effective in the maximal electroshock (MES) or pentylenetetrazol (scPTZ) seizure models. nih.gov In another study, the compound 1-diethylamino-3-phenylprop-2-en-1-one, a simplified analog of a previously identified anticonvulsant series, displayed potent activity in both the MES and scPTZ screens in rats. mdpi.com These findings suggest that while some cathinones may be pro-convulsant, specific structural modifications to the phenylpropanamine framework could yield compounds with therapeutic anticonvulsant potential.
Anti-inflammatory Action The relationship between synthetic cathinones and inflammation is multifaceted. Some studies indicate that certain synthetic cathinones can promote neuroinflammation. For example, self-administration of the synthetic cathinone 4-methylmethcathinone (4-MMC) in male rats led to widespread increases in pro-inflammatory cytokines in the brain, including Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). rti.orgmdpi.com
Conversely, other related compounds have been investigated for anti-inflammatory properties. Bupropion, a substituted cathinone used as an antidepressant, has been suggested to have potential utility in treating inflammatory conditions due to its ability to lower levels of the inflammatory mediator TNF-α, although clinical evidence remains limited. wikipedia.org Furthermore, a study on the structurally distinct compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute and chronic models of inflammation, reducing carrageenan-induced paw edema and inhibiting granuloma formation. nih.govresearchgate.net This suggests that while some cathinone derivatives may be pro-inflammatory, others may possess anti-inflammatory activity, highlighting the high degree of pharmacological diversity within this chemical class.
In Vitro and in Vivo Metabolism Studies: Unraveling Biotransformation Pathways
Identification of Primary and Secondary Metabolites and Biotransformation Products (e.g., N-Oxygenated, Hydroxylated, Conjugated Products)
The metabolism of cathinone (B1664624) and its synthetic analogues is extensive, leading to a variety of primary and secondary metabolites. Phase I metabolism introduces or exposes functional groups, while Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net
Phase I Biotransformations: The primary metabolic pathways identified for the cathinone structure across numerous in vitro and in vivo studies include:
Reduction of the β-keto group: This is a nearly universal metabolic step for cathinones, where the ketone moiety is reduced to a hydroxyl group, forming the corresponding amino alcohol. researchgate.netnih.gov For cathinone itself, this reduction produces norephedrine (B3415761) and norpseudoephedrine (B1213554) (cathine). wikipedia.orgnih.gov
N-dealkylation: For cathinones with N-alkyl or N,N-dialkyl substituents (secondary or tertiary amines), the removal of these alkyl groups is a major metabolic route. researchgate.netnih.gov This pathway can produce active metabolites; for instance, the N-demethylation of 4'-methyl-N,N-dimethylpentedrone (4-MDMP) yields 4-methylpentedrone (B3026277) (4-MPD), a known psychoactive substance. frontiersin.org
Hydroxylation: This reaction can occur at several positions on the molecule, including the alkyl side chain or the aromatic ring. researchgate.netfrontiersin.org Ring substituents, such as a methyl group, can be hydroxylated and subsequently oxidized to a carboxylic acid. researchgate.netnih.gov
Pyrrolidine (B122466) Ring Metabolism: In cathinone derivatives containing a pyrrolidine ring, common metabolic steps include hydroxylation of the ring, which is often followed by dehydrogenation to form a lactam metabolite. researchgate.netnih.gov
Demethylenation: For cathinones featuring a 3,4-methylenedioxy ring, such as methylone, metabolism often involves the opening of this ring, which is then typically followed by O-methylation. researchgate.netnih.gov
Phase II Biotransformations (Conjugation): Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation. The most commonly identified Phase II pathway for cathinones is glucuronidation, where glucuronic acid is attached to hydroxyl groups formed during Phase I metabolism. researchgate.netfrontiersin.org Sulfation has also been described as a potential, though less common, conjugation pathway. researchgate.net
The table below summarizes the principal metabolic reactions for different classes of cathinone derivatives.
| Cathinone Structural Class | Primary Metabolic Pathways | Resulting Products/Metabolites | Reference |
|---|---|---|---|
| Unsubstituted (e.g., Cathinone) | β-keto reduction | Norephedrine, Norpseudoephedrine (Cathine) | wikipedia.orgnih.gov |
| N-Alkylated (e.g., Mephedrone) | N-dealkylation, β-keto reduction, Ring hydroxylation | Primary amines, Amino alcohols, Hydroxylated derivatives | nih.govnih.goveuropa.eu |
| Pyrrolidinophenones (e.g., α-PVP) | Pyrrolidine ring hydroxylation followed by dehydrogenation | Lactam metabolites | researchgate.netnih.gov |
| 3,4-Methylenedioxy (e.g., Methylone) | Demethylenation followed by O-methylation | Catechol derivatives | researchgate.netnih.gov |
| Halogenated (e.g., 3-CMC, 4-CMC) | β-keto reduction, N-demethylation, Hydroxylation | Chloro-dihydro metabolites, Chloro-nor-metabolites | frontiersin.orgnih.gov |
Enzymatic Pathways of Metabolism
The biotransformation of cathinones is predominantly an enzymatic process, occurring mainly in the liver, although non-enzymatic degradation can also contribute to their breakdown in biological systems.
The liver is the primary site of cathinone metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. researchgate.netwikipedia.org These enzymes are responsible for catalyzing the oxidative reactions characteristic of Phase I metabolism. The specific CYP isozymes involved in the metabolism of a particular cathinone derivative are highly dependent on its chemical structure. nih.gov
CYP Isozyme Involvement: Studies have identified several key CYP enzymes. For pyrrolidinophenone-type cathinones, isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in the initial metabolic steps. nih.gov The metabolism of 3,4-methylenedioxy derivatives is specifically mediated by CYP2D6 and CYP2C19 for the demethylenation step. researchgate.netnih.gov Research on cathinone itself has shown that it can act as an inhibitor of CYP1A2, CYP2A6, and CYP3A5. nih.gov
Other Hepatic Enzymes: Following CYP-mediated reactions, other enzymes can participate. For example, after the demethylenation of methylenedioxy-cathinones, the resulting catechol intermediate is methylated by catechol-O-methyltransferase (COMT). researchgate.netnih.gov
| Enzyme/System | Substrate Class (Example) | Metabolic Reaction | Reference |
|---|---|---|---|
| CYP2D6, CYP2C19 | 3,4-Methylenedioxy Cathinones (Methylone) | Demethylenation | researchgate.netnih.gov |
| CYP1A2, CYP2C9, CYP2C19 | Pyrrolidinophenones (α-PVT, α-PHP) | Hydroxylation | nih.gov |
| Catechol-O-methyltransferase (COMT) | Catechol intermediates (from demethylenation) | O-methylation | researchgate.netnih.gov |
| CYP1A2, CYP2A6, CYP3A5 | Cathinone | Inhibited by the compound | nih.gov |
Beyond enzymatic pathways, cathinones can undergo non-enzymatic degradation. Cathinone, being a primary amine with a β-ketone group, is susceptible to spontaneous degradation, particularly when in its free base form. wikipedia.org
A primary mechanism of this degradation is dimerization. wikipedia.org This process involves the cyclization of two cathinone molecules to form 3,6-dimethyl-2,5-diphenyldihydropyrazine, which is subsequently oxidized to the more stable 3,6-dimethyl-2,5-diphenylpyrazine. nih.gov This dimer is considered pharmacologically inactive. wikipedia.org The instability of cathinone is the reason why the leaves of the Catha edulis plant, from which it is derived, are traditionally chewed fresh. wikipedia.org The stability of cathinones in biological fluids is also highly dependent on pH, with degradation occurring more rapidly in neutral to alkaline environments. oup.comoup.com
Stereochemical Aspects of Metabolism and Enantiomer-Specific Biotransformation
Cathinone possesses a chiral center, meaning it exists as two stereoisomers (enantiomers), (S)- and (R)-cathinone. Metabolism of the compound is stereoselective, meaning the two enantiomers are processed differently by the body's enzymes. researchgate.netnih.gov
The keto-reduction of cathinone is highly stereospecific. nih.gov
S-(-)-cathinone is primarily metabolized to R,S-(-)-norephedrine . nih.gov
R-(+)-cathinone is primarily metabolized to R,R-(-)-norpseudoephedrine (also known as cathine). nih.gov
| Parent Enantiomer | Primary Metabolic Reaction | Major Metabolite | Reference |
|---|---|---|---|
| S-(-)-Cathinone | Stereospecific keto reduction | R,S-(-)-Norephedrine | nih.gov |
| R-(+)-Cathinone | Stereospecific keto reduction | R,R-(-)-Norpseudoephedrine (Cathine) | nih.gov |
Impact of Structural Features on Metabolic Stability and Clearance Rates
The chemical structure of a cathinone derivative has a profound impact on its metabolic stability and rate of clearance from the body. researchgate.net These pharmacokinetic properties are crucial for determining the duration of action and the window of detection in toxicological analyses. frontiersin.orgtandfonline.com
Nitrogen Substitution: The nature of the substituent on the nitrogen atom significantly influences stability. Cathinones with a tertiary amine, such as those incorporated into a pyrrolidine ring, are markedly more stable than their counterparts with a secondary amine (N-alkylated). nih.govoup.comresearchgate.net
Ring Substitution: Substituents on the aromatic ring also play a key role. The presence of a methylenedioxy group tends to confer significant stability. oup.comresearchgate.net Consequently, compounds that contain both a pyrrolidine ring and a methylenedioxy group are among the most stable cathinones. ojp.gov Conversely, the addition of a halogen atom (e.g., fluorine or chlorine) to the ring often decreases stability. nih.gov
Alkyl Chain Length: The length of the aliphatic side chain can alter the rate of metabolism. Studies on α-pyrrolidinophenones have shown that elongating the side chain can lead to a lower ratio of keto-reduction, affecting the metabolic profile. acs.org
Clearance Rates: As a result of these structural influences, cathinones exhibit a wide range of clearance rates. In vitro studies using human liver microsomes have classified some derivatives as low-clearance compounds (e.g., 4-CMC) and others as high-clearance compounds (e.g., 4-MDMB), with most falling into an intermediate category. frontiersin.org For high-clearance compounds, the parent drug is eliminated quickly, making their metabolites essential biomarkers for confirming intake. frontiersin.orgnih.gov
| Structural Feature | Effect on Metabolic Stability | Reference |
|---|---|---|
| Tertiary Amine (e.g., Pyrrolidine Ring) | Increases stability | nih.govoup.com |
| Secondary Amine (e.g., N-alkylation) | Decreases stability (compared to tertiary) | nih.govoup.com |
| Methylenedioxy Ring | Increases stability | oup.comresearchgate.net |
| Halogen Substitution (F, Cl) | Decreases stability | nih.gov |
| Elongated Alkyl Chain | Alters metabolic rate and pathways | acs.org |
Stability in Biological Matrices (e.g., Plasma, Urine) and Influencing Factors (e.g., Microbial Activity) for Research Sample Integrity
The stability of 1-phenyl-1-propanamine and its derivatives in collected biological samples is a critical consideration for forensic and clinical toxicology. researchgate.net Many of these compounds are known to be unstable in biological matrices, which can compromise the accuracy of analytical results. oup.comnih.gov Degradation can lead to a significant decrease in the measured concentration or even the complete disappearance of the parent compound. nih.gov
Several factors influence the stability of cathinones in stored biological samples:
Biological Matrix: Cathinones are generally more stable in urine than in whole blood. researchgate.net
Temperature: Storage temperature is one of the most critical factors. frontiersin.org Stability is greatest under frozen conditions (e.g., -20°C), with significant degradation occurring at refrigerated (4°C), room (20°C), and elevated (32°C) temperatures. oup.comojp.gov For some unstable derivatives like 4-chloromethcathinone (4-CMC), the half-life in blood can be less than a day at room temperature, compared to over a month when frozen. nih.gov
pH: The pH of the matrix, particularly urine, has a major effect on stability. ojp.gov Cathinones are considerably more stable in acidic conditions (e.g., pH 4) and degrade rapidly in alkaline environments (e.g., pH 8). researchgate.netojp.gov
Microbial Activity: The potential for microbial growth in biological samples can also contribute to the degradation of xenobiotics. The use of preservatives such as sodium fluoride (B91410) (NaF) is a standard practice in forensic toxicology to inhibit both enzymatic and microbial activity, thereby helping to preserve the integrity of the sample. researchgate.net
| Factor | Condition for Higher Stability | Condition for Lower Stability | Reference |
|---|---|---|---|
| Temperature | Frozen (-20°C) | Room Temperature (20°C) or Elevated (32°C) | oup.comojp.govfrontiersin.org |
| pH (in Urine) | Acidic (pH 4) | Alkaline (pH 8) | researchgate.netojp.govojp.gov |
| Biological Matrix | Urine | Whole Blood | researchgate.net |
Compound Name Reference Table
| Abbreviation / Trivial Name | Systematic or Full Name |
|---|---|
| Cathinone | (S)-2-amino-1-phenyl-1-propanone / 1-Phenyl-1-propanamine |
| Norephedrine | (1R,2S)-2-amino-1-phenylpropan-1-ol |
| Cathine (B3424674) / Norpseudoephedrine | (1S,2S)-2-amino-1-phenylpropan-1-ol |
| Mephedrone | 4-methylmethcathinone |
| Methylone | 3,4-methylenedioxy-N-methylcathinone |
| α-PVP | alpha-pyrrolidinopentiophenone |
| α-PHP | alpha-pyrrolidinohexanophenone |
| α-PBP | alpha-pyrrolidinobutyrophenone |
| α-PVT | alpha-pyrrolidinopentiothiophenone |
| 3-CMC | 3-chloromethcathinone |
| 4-CMC | 4-chloromethcathinone |
| 4-MDMP | 4'-methyl-N,N-dimethylpentedrone |
| 4-MPD | 4-methylpentedrone |
| PCYP | 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone |
Computational Chemistry and Theoretical Modeling of 1 Phenyl 1 Propanamine Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a basis for predicting a wide range of chemical and physical properties.
The electronic structure and three-dimensional arrangement of atoms (molecular geometry) are critical determinants of a molecule's reactivity and interaction with biological targets. Computational studies on cathinone (B1664624) and its metabolites, such as norephedrine (B3415761) (a diastereomer of 1-phenyl-1-propanamine), have utilized DFT and other high-level theories like Møller–Plesset perturbation theory (MP2) to investigate these features. mdpi.comnih.gov
Gas-phase studies using DFT (M062X/B3LYP) and MP2 methods revealed that cathinone possesses two low-energy conformations, while its metabolite norephedrine has four. mdpi.comnih.gov These stable geometries represent energy minima on the potential energy surface. The calculations also show that introducing a solvent model, such as the conductor-like screening model (COSMO), lowers the energy of all conformers, indicating stabilization by the solvent environment. mdpi.com Furthermore, analysis of the molecular electrostatic potential (MEP) surface for these molecules helps identify regions that are electron-rich (negative potential, e.g., around the oxygen atom) and electron-poor (positive potential), which are indicative of likely sites for electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov The geometry of lead compounds can be optimized using specific basis sets, such as B3LYP/6–31 G(d,p), to find the most stable structural coordinates without imposing symmetrical constraints. acs.org
Table 1: Summary of Quantum Chemical Methods for Geometry Optimization
| Method | Basis Set | Analyzed Compound(s) | Key Findings | Reference |
|---|---|---|---|---|
| DFT (M062X/B3LYP), MP2 | Not Specified in Abstract | Cathinone, Norephedrine | Identified 2 low-energy conformers for cathinone and 4 for norephedrine; solvent models lower conformer energy. | mdpi.comnih.gov |
| DFT (B3LYP) | 6-31G(d,p) | Cathinone Derivatives | Geometry optimization to find minimum energy structures for further analysis. | acs.org |
| DFT (B3LYP/TZVP) | TZVP | Amphetamine | Conformational analysis identified 72 conformers, with the most abundant having a 3.64% probability. | biorxiv.org |
Understanding how a molecule is formed or how it transforms is crucial for synthesis optimization and metabolic pathway analysis. Quantum chemical calculations can elucidate reaction mechanisms by mapping the energy landscape that connects reactants, products, and high-energy transition states. A transition state is the highest energy point along a reaction coordinate, and its structure is key to understanding reaction kinetics. mdpi.com
For molecules like norephedrine, computational studies have characterized the rotational transition states that connect its different stable conformers. mdpi.comnih.gov While large-scale reaction mechanism studies for 1-phenyl-1-propanamine hydrochloride are not widely published, the principles of transition state theory are broadly applicable. mdpi.com For instance, computational modeling could be applied to investigate the synthesis of this compound, such as the hydrogenation of 1-propiophenone oxime in the presence of a palladium catalyst. chemrxiv.org Such a study would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. Similarly, understanding the transition states of enzymatic reactions involving analogous compounds is critical for designing potent inhibitors, as molecules that mimic the transition state often bind to enzymes with very high affinity. mdpi.comfrontiersin.orgmdpi.com
Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for identifying and characterizing unknown substances. nih.gov By calculating properties like vibrational frequencies (for Infrared and Raman spectra) and nuclear magnetic shielding constants (for NMR spectra), theoretical data can be directly compared with experimental results to confirm a molecule's structure.
DFT calculations have been successfully used to predict the IR and NMR spectra of cathinone and its derivatives. nih.govgithub.io For example, geometry optimization followed by frequency calculations using the B3LYP functional can produce theoretical IR and Raman spectra whose bands can be assigned to specific molecular vibrations. nih.gov For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used with various density functionals and basis sets (e.g., 6-311++G**) to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.govtandfonline.com These studies often aim to find the optimal level of theory that provides the best agreement with experimental data, sometimes employing solvent models like the Polarized Continuum Model (PCM) to simulate solution-phase conditions. nih.govtandfonline.comresearchgate.net Such theoretical predictions are invaluable in forensic science for the unambiguous identification of new psychoactive substances and their isomers. nih.govgithub.io
Table 2: Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Key Application | Reference |
|---|---|---|---|
| IR, Raman | DFT (B3LYP) | Calculation of vibrational frequencies for spectral interpretation and isomer differentiation. | nih.gov |
| NMR | GIAO-DFT/HF | Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts for structural elucidation. | nih.govnih.govtandfonline.com |
| UV-Vis | Time-Dependent DFT (TD-DFT) | Interpretation of electronic absorption bands (e.g., π→π, n→π transitions). | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
While quantum mechanics excels at describing the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. github.iounq.edu.ar MD applies the principles of classical mechanics to simulate the movements of atoms and molecules, providing crucial insights into conformational flexibility and the process of a ligand binding to its receptor.
Conformational analysis of related compounds like norephedrine has been performed using both high-level quantum calculations and experimental methods, identifying multiple stable conformers in the gas phase. acs.org The relative stability of these conformers is governed by a delicate balance of intramolecular forces, most notably a stabilizing O-H···N hydrogen bond within the side chain. acs.org MD simulations can extend this analysis to the solution phase, showing how the molecule flexes and folds in a more biologically relevant environment. nih.gov
MD is also a powerful tool for studying the dynamics of ligand-target interactions. After an initial binding pose is predicted by molecular docking, MD simulations can be run for tens or hundreds of nanoseconds to assess the stability of the complex. nih.govfrontiersin.org For example, MD simulations of synthetic cathinones bound to the human dopamine (B1211576) transporter (hDAT) have shown that the ligands remain stably bound in the active site through various non-bonded interactions. nih.govfrontiersin.org Advanced techniques like metadynamics can be used to simulate the entire binding or unbinding process, revealing the lowest-energy pathways for a ligand to enter or exit a receptor's binding pocket, as has been shown for norepinephrine (B1679862) binding to β-adrenergic receptors. nih.govnih.gov These simulations provide a detailed, time-resolved view of the binding process that is difficult to capture experimentally.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research
QSAR and QSPR are predictive modeling techniques that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. nih.gov These models are essential for forecasting the effects of new compounds and for guiding the design of molecules with desired characteristics. acs.orgnih.gov
For cathinone derivatives, QSAR studies have been instrumental in understanding how chemical modifications affect their function at monoamine transporters like the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov These studies formulate relationships between biological action (e.g., potency as a reuptake inhibitor) and physicochemical descriptors of the molecule. nih.gov Descriptors can include electronic parameters (e.g., Hammett constants), lipophilicity (π values), and steric properties (e.g., molecular volume). nih.gov
One early QSAR study on synthetic cathinones found a significant correlation between the potency for inhibiting dopamine reuptake at DAT and the size (volume) and lipophilicity of the substituent on the α-carbon. nih.gov More advanced three-dimensional QSAR (3-D QSAR) studies have been used to model the interaction of cathinones with targets like the 5-HT₂A receptor, providing a molecular basis for their psychedelic effects. biorxiv.org These models can be used in virtual screening campaigns to identify new compounds with potential activity at a specific target, thereby saving time and resources.
Table 3: Example of a QSAR Study on Cathinone Analogs
| Biological Target | QSAR Model Type | Key Physicochemical Descriptors | Predicted Activity/Property | Reference |
|---|---|---|---|---|
| Dopamine Transporter (DAT) | Correlational Analysis | Volume and lipophilicity (π) of α-substituents | Potency as reuptake inhibitors | nih.gov |
| Serotonin Transporter (SERT) / DAT | Correlational Analysis | Steric bulk of para-substituents | Selectivity for DAT vs. SERT | acs.org |
| 5-HT₂A Receptor | 3-D QSAR | Structure-based molecular fields | Potential as a 5-HT₂A receptor binder (psychedelic effects) | biorxiv.org |
Molecular Docking and Receptor Interaction Modeling for Putative Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, forming a stable complex. This method is crucial for identifying potential biological targets for a compound and for predicting the strength of the interaction, often expressed as a binding affinity or free energy of binding (ΔG).
Docking studies have been performed on cathinone and its isomers with various biological targets. For example, the binding of cathinone to cytochrome P450 (CYP) enzymes, which are involved in drug metabolism, has been modeled. frontiersin.org These studies identified key amino acid residues within the enzyme's active site (e.g., Ile117, Phe125, Asp313 in CYP1A2) that are important for ligand recognition and binding, often through hydrogen bonds and π-π stacking interactions. frontiersin.org
In another study, cathine (B3424674) (an isomer of 1-phenyl-1-propanamine) was docked into the active site of dihydrofolate reductase (DHFR), an enzyme target for some anticancer drugs. The calculations predicted a binding affinity comparable to that of the known inhibitor methotrexate (B535133) and identified extensive van der Waals contacts and hydrogen bonds with key residues in the active site. Similarly, docking studies of cathinone derivatives at the 5-HT₂A receptor have been used to build models that help explain their pharmacological profiles. These docking results are often used as the starting point for more extensive molecular dynamics simulations to refine the binding pose and assess the stability of the ligand-receptor complex. nih.govfrontiersin.org
Table 4: Summary of Molecular Docking Studies on Cathinone and Analogs
| Ligand | Protein Target | Predicted Binding Affinity (ΔG) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Cathinone | CYP1A2 | Not specified | Ile117, Thr118, Phe125, Phe226, Phe260, Asp313, Ala317 | frontiersin.org |
| Cathine | Dihydrofolate Reductase (DHFR) | -6.87 to -7.21 kcal/mol | Not specified in abstract | |
| Synthetic Cathinones (e.g., MDPV) | Dopamine Transporter (hDAT) | Not specified | Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, Phe326 | nih.govfrontiersin.org |
| Synthetic Cathinones | 5-HT₂A Receptor | Not specified | Used to build 3-D QSAR models |
Structure Activity Relationship Sar and Rational Design of Analogs for Research Applications
Systematic Structural Modifications and Their Mechanistic Consequences
The cathinone (B1664624) scaffold offers three primary sites for modification: the alkyl chain, the phenyl ring, and the terminal amino group. Alterations at each of these positions can lead to significant changes in the compound's interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov
Modifications to the alkyl chain of the 1-phenyl-1-propanamine structure significantly influence potency and pharmacokinetics. acs.orgnih.gov Increasing the length of the α-carbon side chain in cathinone derivatives, particularly within the α-pyrrolidinophenone series, generally correlates with an increased affinity and potency at DAT and NET. nih.govnih.gov For instance, extending the chain from a methyl (α-PPP) to a propyl (α-PVP) and beyond to a pentyl group (PV-8) results in a stepwise increase in DAT binding affinity. nih.gov
This trend is also observed in vivo, where increasing the alkyl chain length of N-ethyl substituted cathinones from methyl to propyl enhances locomotor activity. acs.org However, this effect may follow an inverted U-shape, as further elongation can lead to a decrease in activity. acs.orgub.edu The length of the alkyl chain also affects metabolic pathways. Elongation of the side chain can result in a slower rate of metabolism, specifically a lower reduction of the β-keto group. acs.org Furthermore, increasing the alkyl chain length enhances lipophilicity, which can affect the molecule's ability to cross the blood-brain barrier and may also influence its pharmacokinetic profile in both plasma and the central nervous system. nih.govresearchgate.net
| Compound | α-Carbon Chain | DAT Affinity (Ki in µM) |
|---|---|---|
| α-PPP | Methyl | 1.29 |
| α-PBP | Ethyl | 0.145 |
| α-PVP | Propyl | 0.0222 |
| α-PHP | Butyl | 0.016 |
| PV-8 | Pentyl | 0.0148 |
Data sourced from Eshleman, et al., 2013, showing the effect of α-carbon chain length on affinity for the human dopamine transporter (hDAT). nih.gov
Adding substituents to the phenyl ring of the cathinone structure is a powerful strategy for modulating selectivity between monoamine transporters. nih.gov A general principle is that adding bulky substituents to the para- (4-position) of the phenyl ring tends to shift the compound's selectivity toward SERT. acs.orgnih.govnih.gov For example, adding a 4-methyl or a 3,4-methylenedioxy group often increases potency at SERT relative to DAT. acs.org
Specifically, para-halogen substitutions also result in lower DAT/SERT inhibition ratios, indicating a higher serotonergic profile. acs.org Furthermore, para-substituted methcathinone (B1676376) derivatives have been shown to induce greater serotonin release than their meta-substituted counterparts. acs.org Conversely, meta-substitutions tend to preserve or increase affinity for DAT. acs.org The addition of a para-trifluoromethyl (p-CF3) group to the methcathinone scaffold enhances SERT selectivity while resulting in one of the least potent analogs for DAT inhibition. acs.org This shift is attributed to both steric hindrance and other pharmacodynamic effects. acs.org
| Compound (Methcathinone Analog) | Substitution | DAT/SERT Selectivity | Primary Effect |
|---|---|---|---|
| Methcathinone (unsubstituted) | None | High DAT selectivity | Potent DAT/NET substrate |
| 4-Methylmethcathinone (Mephedrone) | 4-Methyl | Reduced DAT selectivity, increased SERT activity | Mixed DAT/SERT releaser |
| 4-Trifluoromethyl-methcathinone | 4-CF3 | High SERT selectivity | Potent SERT substrate, weak at DAT |
| Meta-substituted analogs | Meta-position halogen/alkyl | Maintained or increased DAT affinity | Higher psychostimulant effects than para-analogs |
| Para-substituted analogs | Para-position halogen/alkyl | Increased SERT affinity and release | Higher serotonergic profile |
Summary of general trends in phenyl ring substitutions on methcathinone analogs. acs.orgnih.gov
Alkylation of the amino group significantly impacts the pharmacological profile of 1-phenyl-1-propanamine. nih.gov The N-methylation of cathinone to produce methcathinone enhances its potency as a central nervous system stimulant. nih.govnih.gov Methcathinone is a potent dopamine and norepinephrine releasing agent, often demonstrating greater potency than cathinone in behavioral assays. nih.gov
Further homologation of the N-alkyl group from methyl to ethyl (ethcathinone) or n-propyl generally leads to a reduction in potency, although stimulant characteristics are retained. nih.govnih.gov For instance, ethcathinone acts as a weak dopamine reuptake inhibitor and releaser. nih.gov Increasing the N-alkyl chain length in some series can, however, increase DAT inhibition potency. frontiersin.orgub.edu For example, N-ethyl substituted cathinones often show a two- to four-fold increase in potency for inhibiting dopamine uptake compared to their N-methyl counterparts. frontiersin.orgub.edu
N,N-dimethylation also results in compounds that retain amphetamine-like activity, but with slightly decreased potency compared to the N-monomethylated versions. nih.govnih.gov From a metabolic standpoint, common pathways for cathinones include N-dealkylation, reduction of the keto group, and hydroxylation. nih.gov The main metabolites of methcathinone, for example, are ephedrine and norephedrine (B3415761), which are formed by the reduction of the carbonyl group. nih.gov This reduction to an alcohol significantly decreases NET release activity. nih.gov
Development of Safer Analogs with Modified Pharmacological Profiles for Research Tools and Probes
The rational design of cathinone analogs is pivotal for creating selective research tools to probe the function of monoamine transporters. By systematically modifying the cathinone scaffold, it is possible to develop compounds with unique pharmacological profiles, such as "hybrid" agents that act as uptake inhibitors at one transporter (e.g., DAT) but as substrates (releasers) at another (e.g., SERT). frontiersin.orgub.edu This dissociation of mechanisms is valuable for studying the distinct roles of transporter inhibition versus release in complex behaviors.
For example, certain pyrovalerone-type cathinones, which feature a pyrrolidine (B122466) ring as the N-substituent, are potent and selective DAT reuptake inhibitors with minimal activity as releasing agents. acs.orgnih.gov The unique, slow dissociation rate of some of these compounds from DAT has been hypothesized as a mechanism for their long-lasting effects. acs.org This property makes them interesting candidates for developing probes to study DAT conformational changes. acs.org By adding specific substitutions to the chemical scaffold, such as increasing the serotonergic potential, researchers aim to create novel molecules that can be used to investigate transporter function without the broader effects of less selective parent compounds. acs.org
Investigation of Related Chemical Entities and Their Unique Activities
N-methyl-1-phenyl-1-propanamine (Methcathinone): As the N-methylated analog of cathinone, methcathinone is a more potent psychostimulant. nih.govnih.gov It functions primarily as a potent releasing agent for dopamine and norepinephrine, with significantly less activity at the serotonin transporter. nih.govdrugsandalcohol.ie This profile contrasts with some of its ring-substituted analogs (like mephedrone) which have more balanced effects on all three monoamines. The N-methylation not only enhances potency but also can introduce different neurotoxic profiles compared to the parent compound, cathinone. researchgate.net
Phenylpropanolamine (Norephedrine): This compound is the β-hydroxylated derivative of 1-phenyl-1-propanamine. The key structural difference is the presence of a hydroxyl group on the carbon adjacent to the phenyl ring, which is a ketone group in cathinone. This single modification—the reduction of the β-keto group to a β-hydroxyl group—results in a significant decrease in central stimulant potency. nih.gov While cathinone is a potent dopamine releasing agent, the reduction of its keto group to form norephedrine (a metabolite of methcathinone) decreases its norepinephrine release activity by approximately threefold. nih.gov This demonstrates that the β-keto moiety is a critical feature for the high potency of cathinone-based compounds as monoamine releasers. nih.gov
Cyclopropylamine-Based Analogues (e.g., 1-Phenylcyclopropylamine)
The introduction of a cyclopropane (B1198618) ring into the structure of phenethylamines, including 1-phenyl-1-propanamine, imparts significant conformational rigidity. This constraint can lead to enhanced binding affinity and selectivity for specific monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The rationale behind incorporating a cyclopropylamine moiety lies in its ability to mimic the gauche conformation of the ethylamine (B1201723) side chain of phenethylamines, which is often the preferred conformation for interacting with monoamine transporters.
One of the most well-studied examples is trans-2-phenylcyclopropylamine (Tranylcypromine), a potent monoamine oxidase (MAO) inhibitor. While not a direct analog of 1-phenyl-1-propanamine, its SAR provides valuable insights. The trans isomer is significantly more active as an MAO inhibitor than the cis isomer, highlighting the stereochemical sensitivity of enzyme-ligand interactions. This principle of stereoselectivity is a recurring theme in the design of cyclopropylamine-based analogs for monoamine transporters.
Research into analogs of 1-phenylcyclopropylamine has sought to modulate its activity at DAT, NET, and SERT. The orientation of the phenyl and amino groups on the cyclopropane ring is a critical determinant of pharmacological activity. Modifications to the phenyl ring, such as the introduction of substituents, can further refine the selectivity profile. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the aromatic ring, influencing its interaction with the binding pockets of the transporters.
While comprehensive SAR data tables for a wide range of 1-phenylcyclopropylamine analogs at monoamine transporters are not extensively published in a single source, the general principles derived from related compounds suggest that:
Stereochemistry is paramount: The relative orientation of the substituents on the cyclopropane ring dictates the potency and selectivity.
Phenyl ring substitution: Modifications to the phenyl ring can fine-tune the affinity for DAT, NET, and SERT.
N-alkylation: Substitution on the amine group can influence potency and selectivity, with larger alkyl groups often decreasing activity.
The following table illustrates hypothetical SAR data for a series of 1-phenylcyclopropylamine analogs, based on established principles in medicinal chemistry, to demonstrate the potential impact of structural modifications.
| Compound | R1 (Phenyl) | R2 (Amine) | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |
| 1a | H | H | 150 | 80 | 350 |
| 1b | 4-Cl | H | 120 | 65 | 400 |
| 1c | 4-CH₃ | H | 180 | 95 | 320 |
| 1d | H | CH₃ | 250 | 150 | 500 |
Complex Heterocyclic Conjugates and Polycyclic Derivatives
The rational design of novel monoamine reuptake inhibitors has led to the exploration of complex heterocyclic and polycyclic derivatives of 1-phenyl-1-propanamine. By incorporating the pharmacophore into larger, more rigid ring systems, researchers aim to enhance binding affinity and selectivity, as well as to modulate pharmacokinetic properties. These modifications can lock the molecule into a specific conformation that is optimal for binding to the target transporter.
One approach involves the fusion of the phenethylamine (B48288) backbone into a heterocyclic ring system. For example, the synthesis of pyrrolidine-based analogs, where the nitrogen atom and parts of the side chain are incorporated into a five-membered ring, has yielded potent and selective dopamine and norepinephrine reuptake inhibitors. The well-known research chemical α-PVP (alpha-pyrrolidinopentiophenone) is a prominent example of a cathinone derivative with a pyrrolidine ring, which significantly enhances its affinity for DAT and NET.
Polycyclic derivatives represent another strategy to constrain the conformation of the 1-phenyl-1-propanamine scaffold. By creating multi-ring systems, the number of freely rotatable bonds is reduced, leading to a more defined three-dimensional structure. This can result in a more favorable entropic contribution to binding and can improve selectivity by better matching the topology of the transporter's binding site.
The development of these complex analogs is often guided by computational modeling and a deep understanding of the structural features of the monoamine transporters. By identifying key interaction points within the binding pocket, medicinal chemists can design molecules with complementary functionalities, such as hydrogen bond donors and acceptors, or hydrophobic moieties, to maximize binding affinity.
The following table presents hypothetical SAR data for a series of complex heterocyclic and polycyclic derivatives of 1-phenyl-1-propanamine, illustrating the potential for these structural modifications to yield potent and selective monoamine reuptake inhibitors.
| Compound | Structural Class | Key Features | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |
| 2a | Pyrrolidine Derivative | Constrained amine | 25 | 50 | 800 |
| 2b | Piperidine Derivative | Six-membered ring | 40 | 75 | 1200 |
| 2c | Naphthyl-fused | Extended aromatic system | 15 | 30 | 500 |
| 2d | Indane-based | Fused bicyclic system | 35 | 60 | 950 |
Advanced Research Applications and Future Directions in 1 Phenyl 1 Propanamine Hydrochloride Research
Utility as a Reference Standard in Analytical and Forensic Science Research
1-Phenyl-1-propanamine hydrochloride serves as a crucial reference standard in analytical and forensic science. Certified Reference Materials (CRMs) are vital for the quality control of testing methods, including pharmaceutical analysis and forensic drug identification. These standards, which are qualified as Certified Reference Materials, are suitable for a range of analytical applications, including pharmaceutical release testing and quality control. nih.gov
In forensic laboratories, the use of reference materials is a fundamental requirement for accreditation under standards like ISO/IEC 17025. These standards mandate that reference materials should be traceable to SI units or to other certified reference materials where possible. wikipedia.org The availability of well-characterized reference standards like this compound is essential for the accurate identification and quantification of controlled substances and their analogues in seized materials. Forensic laboratories may sometimes need to prepare in-house reference materials through synthesis or purification from seized samples, but the use of commercially produced and certified standards is preferred to ensure reliability and inter-laboratory consistency. wikipedia.org High-purity reference standards are particularly important for the analysis of novel psychoactive substances (NPS), enabling forensic scientists to develop and validate analytical methods for these emerging compounds. hpra.ie
Table 1: Applications as a Reference Standard
| Application Area | Function of this compound | Importance |
| Forensic Toxicology | Qualitative and quantitative analysis of seized drug samples. | Ensures accurate identification and legal proceedings. |
| Pharmaceutical QC | Method development and validation for related pharmaceutical compounds. | Guarantees the quality and consistency of medicinal products. nih.gov |
| Clinical Chemistry | Calibration of analytical instrumentation. | Provides reliable and reproducible test results in a clinical setting. |
Application in Neuroscience Research for Elucidating Neurotransmitter Systems and Pathophysiology
The primary biological activity of this compound involves its interaction with neurotransmitter systems within the brain. transformdrugs.org Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and psychological processes, including mood, cognition, and motor control. state.govnih.gov Research indicates that this compound influences monoamine neurotransmitter systems, particularly those involving dopamine (B1211576) and norepinephrine (B1679862). transformdrugs.org It is believed to act by increasing the release of these key neurotransmitters. transformdrugs.org
This interaction makes it a valuable research tool for studying the function of these neurotransmitter systems and their role in the pathophysiology of various neurological and psychiatric disorders. nih.govdrugscience.org.uk For instance, alterations in dopamine and norepinephrine signaling are implicated in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders. drugscience.org.uk By using compounds like this compound, researchers can probe the mechanisms of neurotransmitter release and reuptake, helping to elucidate the complex neural circuits that underlie these conditions. transformdrugs.org This can lead to a better understanding of disease processes and aid in the discovery of new therapeutic targets. state.gov
Table 2: Investigated Neurotransmitter Interactions
| Neurotransmitter System | Observed Effect in Research | Associated Pathophysiologies Studied |
| Dopamine (DA) | Increased release. transformdrugs.org | Addiction, Parkinson's Disease, Schizophrenia. nih.gov |
| Norepinephrine (NE) | Increased release. transformdrugs.org | ADHD, Depression, Anxiety Disorders. drugscience.org.uk |
| Serotonin (B10506) (5-HT) | Potential for increased release. transformdrugs.org | Depression, Mood Disorders, Sleep Regulation. drugscience.org.uk |
Potential for Developing Novel Chemical Probes for Biological System Interrogation
Given its specific interactions with monoamine neurotransmitter systems, this compound holds potential for the development of novel chemical probes. Chemical probes are small molecules used to study biological systems, such as proteins or cellular pathways, with high precision. The development of such tools from a molecule like this compound would typically involve structural modifications, such as the introduction of a radiolabel (e.g., tritium (B154650) or carbon-14) or a fluorescent tag.
These modified molecules, or probes, would allow researchers to visualize and quantify the distribution and density of their target sites (e.g., dopamine or norepinephrine transporters) in the brain using techniques like Positron Emission Tomography (PET) or autoradiography. This information is invaluable for understanding the neurobiological changes associated with disease and for assessing the efficacy of new drugs that target these systems. While specific probes derived directly from this compound are not widely documented, its role as a precursor and its defined pharmacological activity make it a strong candidate for such development efforts in neuropharmacology. transformdrugs.org
Emerging Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability in Production
The synthesis of this compound and related compounds is an area of active chemical research, driven by the need for more efficient, selective, and sustainable production methods. One documented method involves a multi-step process starting from 1-propiophenone. This process includes the formation of an oxime intermediate, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrochloric acid to yield the final hydrochloride salt. qub.ac.uk
Table 3: Comparison of Synthetic Steps
| Starting Material | Key Reagents/Steps | Product | Reference |
| 1-Propiophenone | 1. Hydroxylamine hydrochloride, NaOAc 2. H₂, 10% Pd/C, HCl | This compound | qub.ac.uk |
| 1-Phenyl-3-methylamino-1-propen-1-one | Sodium borohydride, acetic acid | 3-Methylamino-1-phenyl-1-propanol | www.gov.uk |
| 3-Chloro-1-phenylpropan-1-ol | Phthalic anhydride, chiral amine (resolution) | Enantiomerically pure 3-hydroxy-3-arylpropylamines | addictionpsychology.org |
Integration of Multi-Omics Data in Pharmacological Research for Comprehensive Systemic Understanding
For example, transcriptomics could reveal which genes are up- or down-regulated in brain cells following exposure to the compound, while proteomics could identify changes in protein expression, particularly among neurotransmitter transporters and receptors. Metabolomics could analyze shifts in the levels of neurotransmitters and their breakdown products. umich.eduusdoj.gov Integrating these datasets can help build comprehensive models of the compound's effects, identify novel biomarkers of its activity, and potentially predict individual differences in response. apa.org While specific multi-omics studies on this compound are not yet prevalent, this approach represents a significant future direction for understanding its complex pharmacology. ucla.edu
Ethical Considerations and Regulatory Landscapes Impacting Research
Research involving psychoactive compounds like this compound is subject to a complex web of ethical guidelines and legal regulations. Because of its structural similarity to controlled substances, it may be considered a controlled substance analogue in some jurisdictions, such as under the U.S. Federal Analogue Act. wikipedia.orgqub.ac.uk This act treats any substance "substantially similar" to a Schedule I or II drug as a controlled substance if intended for human consumption. drugscience.org.uk
Furthermore, as a potential precursor for the illicit synthesis of other substances, its sale and use in research are often monitored under precursor chemical regulations. state.govwww.gov.ukaddictionpsychology.org These regulations, rooted in international agreements like the 1988 UN Convention, require researchers and institutions to obtain licenses, maintain meticulous records of use, and report any suspicious loss or diversion. addictionpsychology.orgapa.org
Ethically, research with such compounds must adhere to strict principles, especially when involving human subjects. Key ethical guidelines from organizations like the American Psychological Association emphasize obtaining informed consent, ensuring the welfare of participants, and maintaining confidentiality. umich.edu Institutional Review Boards (IRBs) play a critical role in scrutinizing research protocols to ensure that the potential scientific benefits outweigh the risks to participants. Researchers must navigate these legal and ethical frameworks carefully to ensure their work is compliant, responsible, and maintains the integrity of the scientific process. qub.ac.ukucla.edu
Q & A
Q. Why is the hydrochloride salt preferred over the free base in formulation studies?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., pyridoxine hydrochloride solubility: 50 mg/mL vs. 1 mg/mL for free base) and stability against oxidation. Formulation studies with viscosity-reducing excipients (e.g., benzenesulfonic acid) further enhance bioavailability in parenteral preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
